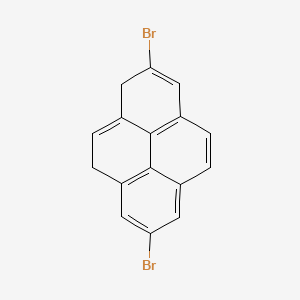
2-(4-Benzyl-1-piperazinyl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-苄基-1-哌嗪基)-N'-(3-乙氧基-2-羟基苄叉基)乙酰肼是一种复杂的含有酰肼结构的有机化合物,它具有哌嗪环、苄基和苄叉基等结构特征。
准备方法
合成路线和反应条件
2-(4-苄基-1-哌嗪基)-N'-(3-乙氧基-2-羟基苄叉基)乙酰肼的合成通常包括以下步骤:
酰肼的形成: 该步骤涉及乙酸乙酯与水合肼反应生成乙酰肼。
苄叉衍生物的形成: 然后,乙酰肼在回流条件下与3-乙氧基-2-羟基苯甲醛反应生成苄叉衍生物。
最终化合物的形成: 然后,苄叉衍生物在适当的条件下与4-苄基哌嗪反应生成最终产物。
工业生产方法
虽然该化合物的具体工业生产方法尚未得到充分记录,但总体方法将涉及扩大实验室合成程序。这将包括优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产率和纯度。
化学反应分析
反应类型
2-(4-苄基-1-哌嗪基)-N'-(3-乙氧基-2-羟基苄叉基)乙酰肼可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以导致还原衍生物的形成。
取代: 该化合物可以进行亲核或亲电取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 卤素或烷基化剂等试剂可以在适当的条件下使用。
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生氧化物,而还原可能会产生醇或胺。
科学研究应用
药物化学: 由于其结构特征,它可能被研究作为治疗剂的潜力。
药理学: 可以研究该化合物与生物靶点的相互作用。
化学生物学: 它可以用作探针来研究生物过程。
工业应用:
作用机制
2-(4-苄基-1-哌嗪基)-N'-(3-乙氧基-2-羟基苄叉基)乙酰肼的作用机制涉及其与特定分子靶点的相互作用。这些相互作用可以调节生物途径,从而导致各种影响。确切的分子靶点和途径将取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- 2-(4-苄基-1-哌嗪基)-N'-(3-甲氧基-2-羟基苄叉基)乙酰肼
- 2-(4-苄基-1-哌嗪基)-N'-(3-乙氧基-2-羟基苄叉基)丙酰肼
独特性
2-(4-苄基-1-哌嗪基)-N'-(3-乙氧基-2-羟基苄叉基)乙酰肼的独特性在于其官能团的特定组合,这可能赋予其与类似化合物相比独特的生物学和化学性质。这种独特性可以在各种研究和工业应用中加以利用。
属性
分子式 |
C22H28N4O3 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H28N4O3/c1-2-29-20-10-6-9-19(22(20)28)15-23-24-21(27)17-26-13-11-25(12-14-26)16-18-7-4-3-5-8-18/h3-10,15,28H,2,11-14,16-17H2,1H3,(H,24,27)/b23-15+ |
InChI 键 |
OVNFIPYFMJOKFG-HZHRSRAPSA-N |
手性 SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
规范 SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


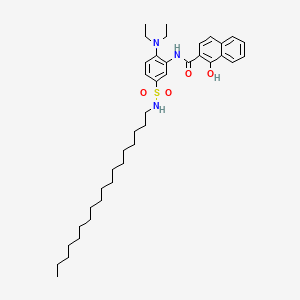
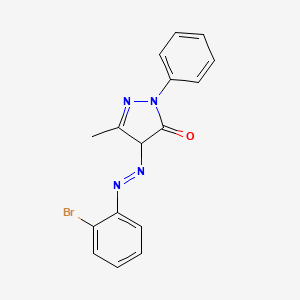
![5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12040943.png)
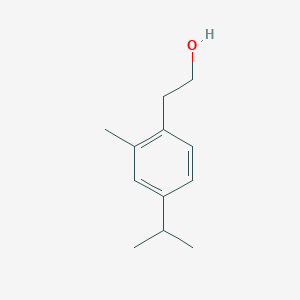
![[3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B12040960.png)
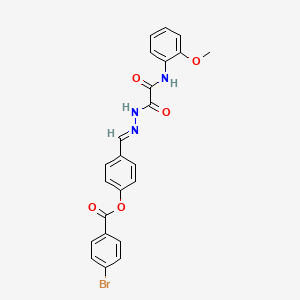
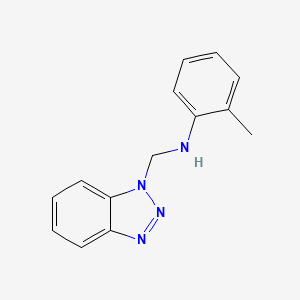
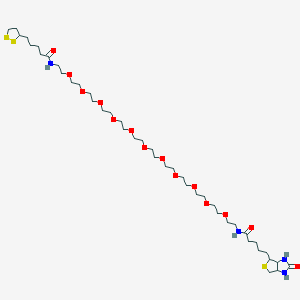

![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12040993.png)
![4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040996.png)
![(2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B12040998.png)
